Phosphoric acid;triacontan-1-ol
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Overview
Description
Phosphoric acid;triacontan-1-ol is a compound that combines phosphoric acid, a widely used inorganic acid, with triacontan-1-ol, a long-chain fatty alcohol Phosphoric acid is known for its applications in various industries, including agriculture, food, and pharmaceuticals, while triacontan-1-ol is recognized for its role as a plant growth regulator
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid;triacontan-1-ol involves the esterification of phosphoric acid with triacontan-1-ol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:
H3PO4+C30H62OH→C30H62OPO3H2+H2O
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process includes the purification of the product through distillation or recrystallization to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid;triacontan-1-ol can undergo various chemical reactions, including:
Oxidation: The long-chain alcohol group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester bond can be reduced to yield the original alcohol and phosphoric acid.
Substitution: The hydroxyl group in triacontan-1-ol can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be employed for substitution reactions.
Major Products
Oxidation: Triacontanoic acid or triacontanal.
Reduction: Triacontan-1-ol and phosphoric acid.
Substitution: Various substituted triacontan-1-ol derivatives.
Scientific Research Applications
Phosphoric acid;triacontan-1-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Acts as a plant growth regulator, enhancing photosynthesis and nutrient uptake.
Industry: Utilized in the formulation of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of phosphoric acid;triacontan-1-ol involves its interaction with cellular membranes and enzymes. In plants, triacontan-1-ol enhances photosynthesis and nutrient transport by modulating enzyme activity and increasing the efficiency of cellular processes. Phosphoric acid contributes to the compound’s ability to chelate metal ions and participate in phosphorylation reactions, which are crucial for energy transfer and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Triacontanol: A long-chain fatty alcohol known for its plant growth regulatory properties.
Phosphoric acid esters: Compounds like triethyl phosphate and triphenyl phosphate, used in various industrial applications.
Uniqueness
Phosphoric acid;triacontan-1-ol is unique due to its combination of a long-chain fatty alcohol and an inorganic acid, providing both hydrophobic and hydrophilic properties. This dual nature allows it to interact with a wide range of biological and chemical systems, making it versatile for various applications.
Properties
CAS No. |
224317-97-9 |
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Molecular Formula |
C30H65O5P |
Molecular Weight |
536.8 g/mol |
IUPAC Name |
phosphoric acid;triacontan-1-ol |
InChI |
InChI=1S/C30H62O.H3O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31;1-5(2,3)4/h31H,2-30H2,1H3;(H3,1,2,3,4) |
InChI Key |
LFVAFERWAIQTEK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCO.OP(=O)(O)O |
Origin of Product |
United States |
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